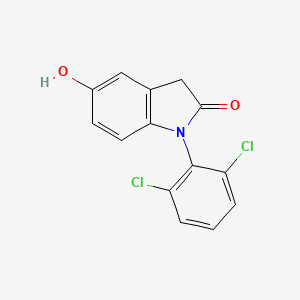

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one

Description

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The crystal structure of 1-(2,6-dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one reveals a planar indole core with a hydroxyl group at the 5-position and a dichlorophenyl substituent at the 1-position. Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (indole-phenyl) | 72.17° | |

| Hydrogen bond (N–H⋯O) | 1.95–2.05 Å | |

| Intramolecular C=O⋯π interactions | Present |

The dichlorophenyl group adopts a nearly coplanar orientation with the indole ring, stabilized by weak intramolecular interactions. Weak intermolecular C–H⋯π and C–H⋯O hydrogen bonds contribute to the crystal packing, forming inversion dimers in the lattice.

Spectroscopic Identification (IR, NMR, UV-Vis)

While direct spectroscopic data for this compound are limited in the provided sources, comparative analysis with structurally analogous indolones informs its spectral properties:

Infrared (IR) Spectroscopy

- C=O Stretch : Expected in the range of 1,700–1,750 cm⁻¹, characteristic of indolones.

- N–H Stretch : Absent due to the absence of NH groups in the core structure.

- C–Cl Vibrations : Bands near 600–800 cm⁻¹ for dichlorophenyl substituents.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Aromatic protons in the dichlorophenyl ring: δ 7.2–7.8 ppm (multiplet).

- Indole protons: δ 6.5–7.1 ppm (multiplet), with deshielding effects from the hydroxyl group.

- Hydroxyl proton: δ 5.0–5.5 ppm (broad singlet).

- ¹³C NMR :

- Carbonyl carbon: δ 160–170 ppm.

- Aromatic carbons: δ 120–150 ppm.

UV-Vis Spectroscopy

Tautomeric and Conformational Properties

The hydroxyl group at the 5-position and the ketone moiety enable potential tautomerism. Key considerations include:

| Tautomer | Stability Factors |

|---|---|

| Keto Form | Dominant due to resonance stabilization |

| Enol Form | Unlikely without strong acid/base catalysis |

Conformational flexibility is restricted by the rigid indole core and steric hindrance from the dichlorophenyl group. The hydroxyl group adopts a coplanar arrangement with the indole ring to maximize resonance stabilization.

Computational Modeling of Electronic Structure

Molecular modeling using SMILES (C1C2=C(C=CC(=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl) and InChIKey (RPECVEMYMBMRRZ-UHFFFAOYSA-N) reveals:

| Property | Value/Description |

|---|---|

| HOMO-LUMO Gap | ~5.0 eV (estimated from analogs) |

| Electron Density | High density at C=O and Cl atoms |

| Molecular Orbital | π-conjugation across indole-phenyl system |

Density Functional Theory (DFT) calculations would further elucidate charge distribution and reactivity trends, particularly at the hydroxyl and carbonyl sites.

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)-5-hydroxy-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(17)19/h1-6,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPECVEMYMBMRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600240 | |

| Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30267-40-4 | |

| Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods Analysis

Several synthetic strategies have been reported or can be adapted for the preparation of 1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one. The following sections detail these methods based on diverse research findings.

Direct Synthesis from 3-Bromooxindoles and Thiobenzamides

A versatile and efficient method involves starting from 3-bromooxindoles, which are prepared from isatins, followed by reaction with substituted thiobenzamides in dry dimethylformamide (DMF) at room temperature. This method yields 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones with high isolated yields (often >70%) and good stereochemical control.

- Mix 3-bromooxindole and 2,6-dichlorothiobenzamide in dry DMF.

- Stir at room temperature for 5–12 hours depending on the thiobenzamide type.

- Add triethylamine (TEA) to facilitate the reaction.

- Extract and purify the product by standard organic workup.

- High yields and stereoselectivity.

- Avoids protection/deprotection steps.

- Uses commercially available starting materials.

- Requires prior synthesis of 3-bromooxindole from isatin (three-step synthesis, overall yield 51–76%).

Multicomponent Biginelli-Type Reaction Using Calcium Chloride Catalyst

Another reported approach involves a one-pot multicomponent reaction catalyzed by calcium chloride, producing 5-substituted 1,3-dihydro-2H-indol-2-one derivatives. This method can be adapted to introduce the 2,6-dichlorophenyl substituent at the N-1 position and hydroxy group at C-5.

- React appropriate substituted aldehydes, urea or thiourea derivatives, and β-ketoesters in the presence of CaCl2.

- The reaction proceeds under mild conditions with good yields.

- Products are purified and characterized by elemental analysis, IR, NMR, and mass spectrometry.

- One-pot synthesis simplifies the procedure.

- Catalytic system is mild and environmentally friendly.

- Specific substitution patterns require optimization.

- May need further functional group modifications to achieve the target compound.

Stepwise Synthesis via Benzotriazolyl Intermediates

A more complex synthetic route involves benzotriazole intermediates, where hydroxymethylation and chlorination steps prepare reactive intermediates that are further alkylated with indole derivatives, followed by lithiation and ester addition to form ketones. Subsequent transformations including epoxidation and ring-opening lead to substituted indole derivatives.

- Hydroxymethylation of benzotriazole with formaldehyde.

- Conversion to chloromethylbenzotriazole using thionyl chloride.

- Alkylation of indole with chloromethylbenzotriazole.

- Lithiation followed by addition of esters to form ketones.

- Corey–Chaykovsky epoxidation and nucleophilic ring-opening with azoles.

- Allows introduction of diverse substituents.

- Provides access to structurally complex derivatives.

- Multi-step with moderate overall yields.

- Requires low-temperature lithiation and careful handling of reagents.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 3-Bromooxindole + Thiobenzamide | 3-bromooxindole, 2,6-dichlorothiobenzamide | DMF, TEA | Room temperature, 5–12 h | >70 | High yield, stereoselective, mild conditions | Requires 3-bromooxindole synthesis |

| Multicomponent Biginelli Reaction | Aldehydes, urea/thiourea, β-ketoesters | CaCl2 catalyst | Mild, one-pot | Moderate to high | One-pot, simple, eco-friendly | Substitution pattern dependent |

| Benzotriazolyl Intermediate Route | Benzotriazole, formaldehyde, indole, esters | SOCl2, NaH, n-BuLi, TMSOI | Multi-step, low temp lithiation | Moderate | Versatile, diverse substitutions | Multi-step, complex, moderate yield |

Research Findings and Optimization Notes

- The 3-bromooxindole route shows superior isolated yields and stereochemical control, making it favorable for industrial and research-scale synthesis.

- The Biginelli reaction catalyzed by calcium chloride offers a greener alternative with fewer steps but may require optimization for specific substituents such as 2,6-dichlorophenyl groups.

- The benzotriazolyl intermediate method, while more complex, allows for structural diversity and can be adapted to synthesize analogs with different azole rings or substituents.

- Purity and structural confirmation of synthesized compounds are routinely verified by IR, NMR (^1H and ^13C), mass spectrometry, and elemental analysis.

- Ultrasonic activation and reflux conditions can improve reaction rates and yields in some steps, as seen in zinc/acetic acid debenzotriazolylation.

Analyse Des Réactions Chimiques

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Analgesic and Anti-inflammatory Properties :

- The compound is recognized as an impurity related to non-steroidal anti-inflammatory drugs (NSAIDs), particularly Diclofenac and Aceclofenac. Its structural similarity to these drugs suggests potential analgesic and anti-inflammatory effects, making it a candidate for further pharmacological studies .

- Research on Drug Metabolism :

- Potential in Cancer Research :

Analytical Chemistry Applications

- Reference Standards :

- Impurity Profiling :

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Key Differences in Functional Groups and Bioactivity

Hydroxyl Group Position and Impact: The 5-hydroxy substitution in the target compound distinguishes it from the non-hydroxylated analog 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (CAS: 15362-40-0), which lacks the hydroxyl group. This difference significantly alters polarity and solubility, impacting its pharmacokinetic profile .

5-Chloro-3-(2-chlorophenyl)-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS: 365526-08-5) demonstrates how chloro and methoxy substitutions at specific positions can modulate steric hindrance and electronic effects, influencing binding to biological targets like PAR2 receptors .

Activité Biologique

1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one, commonly referred to as a derivative of indole, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes two chlorine atoms on the phenyl ring and a hydroxyl group that contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C14H9Cl2NO2

- Molecular Weight : 294.13 g/mol

- CAS Number : 30267-40-4

Antimicrobial Activity

Research has indicated that derivatives of indole, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives demonstrated that certain compounds showed strong inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Although specific data for the dichlorophenyl indole derivative is limited, its structural similarities suggest potential efficacy against microbial strains.

Anticancer Potential

Indole derivatives are well-known in cancer research for their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The compound's hydroxyl group may play a critical role in enhancing its cytotoxic effects against cancer cells by inducing oxidative stress or by acting as a signaling molecule within cancer pathways.

Neuroprotective Effects

There is emerging evidence suggesting that indole derivatives possess neuroprotective properties. The presence of the hydroxyl group could enhance the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

Several studies have highlighted the biological activities of related compounds. For instance, a review on indole derivatives noted their potential as anti-inflammatory agents, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties of various indole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial activity with low MIC values, suggesting potential as novel antibiotics .

- Cancer Cell Line Analysis : In vitro studies on cancer cell lines treated with indole derivatives showed a dose-dependent decrease in cell viability. The mechanisms were linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Q & A

Basic: What synthetic routes and characterization methods are recommended for synthesizing 1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one?

Answer:

The synthesis typically involves condensation of 2,6-dichloroaniline derivatives with hydroxylated indole precursors under acidic or basic conditions. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) is critical. Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydroxyl group presence.

- High-resolution mass spectrometry (HRMS) to validate molecular weight (294.13 g/mol) and isotopic Cl patterns .

- X-ray crystallography (using SHELX programs ) for unambiguous structural determination. Note discrepancies in CAS numbers (30267-40-4 vs. 15362-40-0) may arise from tautomeric forms or impurities .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- IR spectroscopy identifies the carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹).

- ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) and indole NH/OH protons (broad signals at δ 9–11 ppm).

- X-ray crystallography (e.g., SHELXL ) resolves stereoelectronic effects, such as planarity of the indole ring and dihedral angles between substituents. For example, demonstrates how single-crystal studies confirm hydrogen-bonding networks critical for stability .

Advanced: How should researchers address contradictions in reported pharmacological activities of this compound?

Answer:

Contradictions often arise from:

- Metabolic variability : The compound is a known impurity/metabolite of diclofenac, with activity dependent on metabolic enzymes (e.g., CYP450 isoforms). Use isotope-labeled analogs (e.g., deuterated versions ) to track metabolic pathways .

- Assay specificity : Compare in vitro (e.g., COX-2 inhibition) vs. in vivo models. Validate using knockout murine models to isolate target interactions.

- Structural analogs : Test derivatives (e.g., 5-chloro or 3-hydroxy variants ) to identify pharmacophores responsible for activity discrepancies.

Advanced: What computational strategies are optimal for studying its molecular interactions?

Answer:

- Docking studies : Use Molecular Operating Environment (MOE) to model binding with cyclooxygenase (COX) enzymes. Align with Protein Data Bank (PDB) structures (e.g., COX-2: 1PXX) .

- Molecular dynamics (MD) simulations : Analyze stability of the 2,6-dichlorophenyl group in hydrophobic pockets over 100-ns trajectories.

- QM/MM calculations : Assess electronic effects of the hydroxyl group on binding affinity. Validate against experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

Challenges :

- Low solubility in common solvents (e.g., DMSO, ethanol).

- Polymorphism due to hydroxyl group flexibility.

Solutions : - Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) to enhance crystal growth.

- Temperature-controlled crystallization : achieved a monoclinic crystal system (space group P2₁/c) at 90 K .

- SHELXD for phase refinement and SHELXE for density modification improve resolution in twinned crystals .

Advanced: How does this compound’s role as a diclofenac impurity impact pharmacological studies?

Answer:

- Analytical detection : Employ HPLC-MS/MS to quantify trace levels in diclofenac formulations. Reference standards (e.g., CAS 15362-40-0 ) ensure accuracy.

- Toxicity profiling : Assess nephrotoxicity via proteomic profiling in renal cell lines, comparing pure compound vs. diclofenac mixtures .

- Regulatory compliance : Follow Brazilian Pharmacopoeia guidelines for impurity thresholds (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.